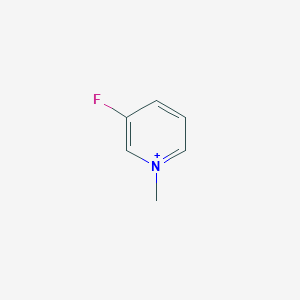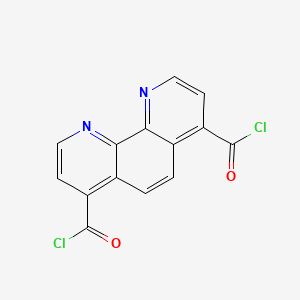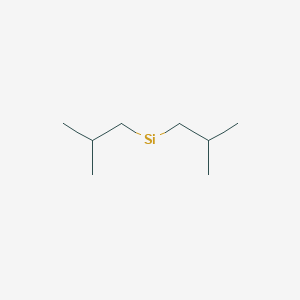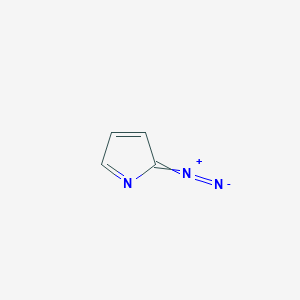
3-Fluoro-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-methylpyridin-1-ium is a fluorinated pyridinium compound It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a methyl group is attached to the nitrogen atom, forming a positively charged pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methylpyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of fluoropyridines . Another method involves the reaction of pyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2).
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridinium ring can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) can be used under mild conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl bromides and palladium acetate (Pd(OAc)2) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridinium derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-1-methylpyridin-1-ium has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-methylpyridin-1-ium involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a derivatization reagent, modifying primary and secondary amine groups in target molecules through nucleophilic aromatic substitution . This modification can enhance the detection and analysis of biomolecules in mass spectrometry.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-1-methylpyridin-1-ium
- 4-Fluoro-1-methylpyridin-1-ium
- 3-Fluoro-1-ethylpyridin-1-ium
Uniqueness
3-Fluoro-1-methylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications such as PET imaging and mass spectrometry derivatization .
Propiedades
Número CAS |
126159-64-6 |
|---|---|
Fórmula molecular |
C6H7FN+ |
Peso molecular |
112.12 g/mol |
Nombre IUPAC |
3-fluoro-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7FN/c1-8-4-2-3-6(7)5-8/h2-5H,1H3/q+1 |
Clave InChI |
SASRUMZGFRERDG-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)



![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)

![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
